

LY2940094: A Comparative Analysis of its Cross-Reactivity with Opioid Receptors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B608729

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of LY2940094's binding affinity and functional activity at nociceptin and classical opioid receptors, supported by experimental data and detailed methodologies.

LY2940094 has emerged as a potent and highly selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a target of significant interest for the development of novel therapeutics for a range of neurological and psychiatric disorders. A critical aspect of its preclinical characterization is its selectivity profile and lack of cross-reactivity with the classical opioid receptors: mu (MOP), delta (DOP), and kappa (KOP). This guide provides a comprehensive comparison of LY2940094's interaction with these receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Comparison of Binding Affinities

The selectivity of LY2940094 for the NOP receptor over classical opioid receptors is a key attribute that distinguishes it from many traditional opioid ligands. The following table summarizes the binding affinities (K_i) of LY2940094 and other relevant NOP receptor antagonists for the human NOP, MOP, DOP, and KOP receptors. A lower K_i value indicates a higher binding affinity.

Compound	NOP Ki (nM)	MOP Ki (nM)	DOP Ki (nM)	KOP Ki (nM)	Selectivity (MOP/NOP)	Selectivity (DOP/NOP)	Selectivity (KOP/NOP)
LY2940094	0.105[1][2]	>451[3]	>471[3]	>430[3]	>4295-fold	>4485-fold	>4095-fold
SB-612111	0.33[4][5]	57.6[5]	2109[5]	160.5[5]	~174-fold[4]	~6391-fold[4]	~486-fold[4]
UFP-101	~0.06 (pKi 10.24)[6]	>200 (pKi <6.7)	>200 (pKi <6.7)	>200 (pKi <6.7)	>3000-fold[6]	>3000-fold	>3000-fold

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.

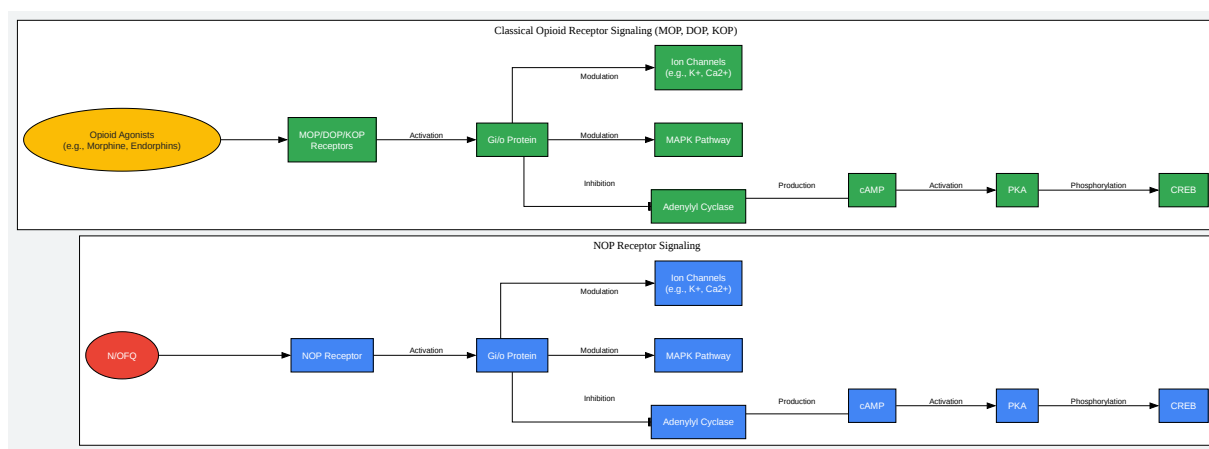
The data clearly demonstrates the exceptional selectivity of LY2940094 for the NOP receptor, with a more than 4000-fold lower affinity for the MOP, DOP, and KOP receptors.[3] This high degree of selectivity minimizes the potential for off-target effects associated with classical opioid receptor modulation, such as analgesia, respiratory depression, and abuse liability.

Functional Activity Profile

LY2940094 is characterized as a silent antagonist at the NOP receptor, meaning it binds to the receptor without initiating a cellular response and effectively blocks the action of the endogenous ligand, N/OFQ. Functional assays, such as the GTPyS binding assay, have confirmed that LY2940094 exhibits no agonist activity at the NOP receptor at concentrations up to 10 μ M.[1] Its antagonist potency is reflected by its Kb value of 0.166 nM.[1][2]

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the NOP receptor and the classical opioid receptors (MOP, DOP, KOP). Understanding these pathways is crucial for appreciating the distinct physiological roles of these receptors and the implications of selective NOP receptor antagonism by LY2940094.

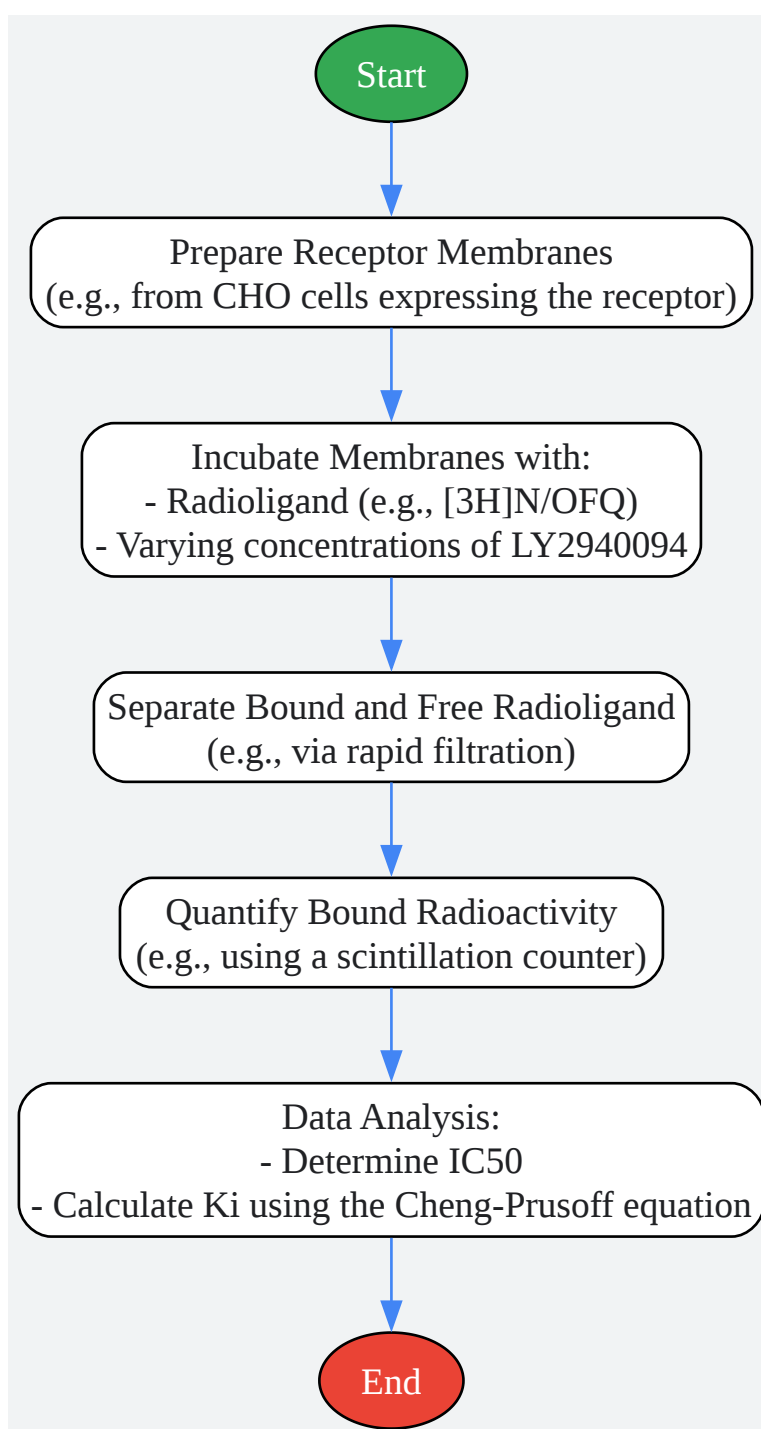


[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathways of NOP and classical opioid receptors.

Experimental Workflows

The determination of binding affinity and functional activity of compounds like LY2940094 relies on standardized in vitro assays. The following diagram outlines the general workflow for a competitive radioligand binding assay.



[Click to download full resolution via product page](#)

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (K_i) of a test compound (e.g., LY2940094) for a specific opioid receptor (NOP, MOP, DOP, or KOP).

Materials:

- Cell membranes from a stable cell line expressing the human opioid receptor of interest (e.g., CHO-hNOP, CHO-hMOP).
- Radioligand specific for the receptor (e.g., [3 H]-Nociceptin for NOP, [3 H]-DAMGO for MOP, [3 H]-DPDPE for DOP, [3 H]-U69,593 for KOP).
- Test compound (LY2940094) at various concentrations.
- Non-specific binding control (a high concentration of a known non-radioactive ligand for the receptor).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM $MgCl_2$).
- 96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).
- Scintillation cocktail and a scintillation counter.

Procedure:

- **Membrane Preparation:** Thaw the frozen cell membrane aliquots on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 μ g/well.
- **Assay Setup:** In a 96-well plate, add the following in triplicate:
 - **Total Binding:** 50 μ L of assay buffer, 50 μ L of radioligand, and 100 μ L of membrane suspension.

- Non-specific Binding: 50 μ L of non-specific binding control, 50 μ L of radioligand, and 100 μ L of membrane suspension.
- Competition Binding: 50 μ L of the test compound at various concentrations, 50 μ L of radioligand, and 100 μ L of membrane suspension.
- Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a G-protein coupled receptor.

Materials:

- Cell membranes from a stable cell line expressing the human opioid receptor of interest.

- [^{35}S]GTPyS (non-hydrolyzable GTP analog).
- GDP (Guanosine diphosphate).
- Test compound (LY2940094) at various concentrations.
- Known agonist for the receptor (positive control).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl_2 , 1 mM EDTA, and 1 mM DTT).
- 96-well filter plates.
- Scintillation cocktail and a scintillation counter.

Procedure:

- Membrane and Reagent Preparation: Prepare membrane suspensions and serial dilutions of the test compound and control agonist in assay buffer.
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - 50 μL of assay buffer (for basal binding) or test compound/agonist.
 - 20 μL of membrane suspension (10-20 μg protein).
 - 10 μL of GDP (to a final concentration of 10 μM).
- Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
- Initiation of Reaction: Add 20 μL of [^{35}S]GTPyS (to a final concentration of 0.1-0.5 nM) to each well to start the reaction.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
- Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.
- Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

- Data Analysis:
 - For agonist testing, plot the stimulated [^{35}S]GTPyS binding against the logarithm of the agonist concentration to determine the EC₅₀ and E_{max} values.
 - For antagonist testing (like LY2940094), perform the assay in the presence of a fixed concentration of a known agonist and varying concentrations of the antagonist to determine the IC₅₀ and subsequently the K_b (antagonist dissociation constant). A lack of stimulation of [^{35}S]GTPyS binding in the absence of an agonist confirms the compound is not an agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. SB-612111 hydrochloride | NOP receptor antagonist | Probechem Biochemicals [probechem.com]
- 5. SB-612111 | Benchchem [benchchem.com]
- 6. UFP-101 | NOP Receptors | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [LY2940094: A Comparative Analysis of its Cross-Reactivity with Opioid Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608729#cross-reactivity-of-ly2940094-with-other-opioid-receptors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com